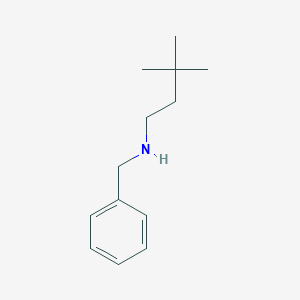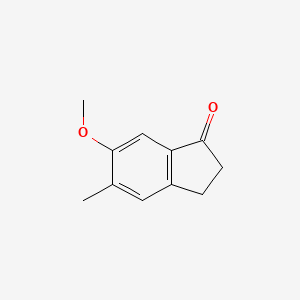
Benzyl 2-(4-formylphenyl)acetate
Overview
Description
Benzyl 2-(4-formylphenyl)acetate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-formylphenyl)acetate is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects
Benzyl 2-(4-formylphenyl)acetate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been studied for its potential as an antibacterial and antifungal agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzyl 2-(4-formylphenyl)acetate in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential as a versatile building block for the synthesis of other compounds.
However, one of the limitations of using Benzyl 2-(4-formylphenyl)acetate in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and to study its biological effects in vitro. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in animal or human studies.
Future Directions
There are many potential future directions for research on Benzyl 2-(4-formylphenyl)acetate. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as a drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, its potential as a precursor for the synthesis of metal-organic frameworks and other materials should be further explored. Finally, its potential as an antibacterial and antifungal agent should be studied in more detail.
Scientific Research Applications
Benzyl 2-(4-formylphenyl)acetate has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it can be used as a building block for the synthesis of other compounds. In medicinal chemistry, it has been studied for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, it has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
benzyl 2-(4-formylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADYHVCFUAWXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4-formylphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)
![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)
![Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-](/img/structure/B3245382.png)







![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)
